molecular formula C25H29N3O2 B10801533 2-({2-[4-(Dimethylamino)phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-YL}methyl)phenol

2-({2-[4-(Dimethylamino)phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-YL}methyl)phenol

Cat. No.: B10801533
M. Wt: 403.5 g/mol
InChI Key: IUBZHIIYEKZXKN-UHFFFAOYSA-N
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Description

2-({2-[4-(Dimethylamino)phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-YL}methyl)phenol is a useful research compound. Its molecular formula is C25H29N3O2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-({2-[4-(dimethylamino)phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-YL}methyl)phenol, often referred to as a derivative of imidazolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₉N₂O₂
  • Molecular Weight : 273.34 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiproliferative Effects : Studies have shown that imidazolidine derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis and affecting cell cycle progression. For instance, a related compound demonstrated cytotoxicity against HeLa and K562 cells with IC₅₀ values ranging from 8.5 μM to 15.1 μM .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which may mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : Some derivatives have been observed to reduce pro-inflammatory markers in macrophage cell lines, indicating a possible role in managing inflammatory conditions .

Biological Activity Data

Activity Cell Line IC₅₀ (μM) Mechanism
AntiproliferativeHeLa8.9 - 15.1Induction of apoptosis
AntiproliferativeK5628.5 - 14.9Cell cycle arrest
AntioxidantRAW264.7N/AReduction of ROS and NO levels
Anti-inflammatoryVarious macrophagesN/AInhibition of inflammatory cytokines

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various thiazolidine derivatives, which share structural similarities with the compound . The derivatives were tested against multiple cancer cell lines, revealing significant antiproliferative activity and selectivity towards malignant cells compared to normal fibroblasts . The findings suggest that modifications in the imidazolidine structure could enhance anticancer efficacy.

Case Study 2: Metabolic Effects

Another investigation focused on thiazolidinone derivatives, which demonstrated improvements in glucose metabolism in insulin-resistant models. These compounds enhanced glucose uptake and reduced hyperglycemia, indicating potential applications for treating metabolic disorders such as type 2 diabetes . This reinforces the idea that similar structural motifs might confer beneficial metabolic properties.

Properties

IUPAC Name

2-[[2-[4-(dimethylamino)phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-26(2)22-13-11-19(12-14-22)25-27(17-20-7-3-5-9-23(20)29)15-16-28(25)18-21-8-4-6-10-24(21)30/h3-14,25,29-30H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBZHIIYEKZXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3O)CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.